molecular formula C32H21F5N2O4 B557248 Fmoc-Trp-OPfp CAS No. 86069-87-6

Fmoc-Trp-OPfp

Cat. No. B557248
CAS RN: 86069-87-6
M. Wt: 592.5 g/mol
InChI Key: KLPGTAYCHANVFY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Trp-OPfp” is a derivative of the amino acid tryptophan, used in peptide synthesis . It is also known as Fmoc-L-tryptophan pentafluorophenyl ester . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .


Synthesis Analysis

“Fmoc-Trp-OPfp” is used in Fmoc Solid Phase Peptide Synthesis (SPPS), a method for the synthesis of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of activated amino acid . The Fmoc group is removed using piperidine before the acid cleavage of the peptidyl resin .


Molecular Structure Analysis

The molecular structure of “Fmoc-Trp-OPfp” is represented by the Hill formula C32H21F5N2O4 . Its molecular weight is 592.51 g/mol .


Chemical Reactions Analysis

In Fmoc SPPS, the peptide synthesis step is normally carried out by treating the peptidyl resin with TFA . During this process, highly reactive cationic species are generated from the protecting groups and the handles on the resin, which can react with residues containing nucleophilic functional groups .


Physical And Chemical Properties Analysis

“Fmoc-Trp-OPfp” is a solid compound used in peptide synthesis . It has a molecular weight of 592.51 g/mol and its empirical formula is C32H21F5N2O4 .

Scientific Research Applications

  • Adsorption on Molecularly Imprinted Polymers : This study investigates the adsorption isotherms of compounds like Fmoc-L-Trp-OPfp on molecularly imprinted polymers (MIPs). It was found that Fmoc-L-Trp-OPfp is best modeled by a simple Langmuir isotherm, indicating specific interactions with the MIPs. This research is crucial for understanding the selective adsorption properties of MIPs towards various compounds, including Fmoc-L-Trp-OPfp (Kim & Guiochon, 2005).

  • Synthesis of O-Glycopeptides : Another study demonstrates the use of Fmoc-AA-OPfp (AA = Tyr or Ser) in the synthesis of O-glycopeptides. The method described is rapid and stereoselective, enabling routine synthesis of O-glycopeptides, highlighting the utility of Fmoc-Trp-OPfp in glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Solid-Phase Synthesis of Glycopeptides : This research involves the solid-phase synthesis of glycopeptides using Fmoc-Asp(OPfp)-O t Bu and demonstrates the utility of Fmoc-Trp-OPfp in the solid-phase synthesis of glycopeptides, a critical technique in peptide chemistry (Ürge et al., 1991).

  • Comparison in Solid-Phase Syntheses of O-GlcNAc Glycopeptides : This paper describes the use of Fmoc-Trp-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides. Such studies are vital in understanding glycosylation processes and the synthesis of complex biomolecules (Meinjohanns et al., 1995).

Mechanism of Action

Target of Action

Fmoc-Trp-OPfp is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Trp-OPfp is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

Fmoc-Trp-OPfp acts by masking the amine group of amino acids, preventing it from engaging in undesired side reactions during peptide synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-Trp-OPfp is the solid-phase peptide synthesis (SPPS). In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The primary result of the action of Fmoc-Trp-OPfp is the successful synthesis of peptides without interference from side reactions . By protecting the amine group, Fmoc-Trp-OPfp allows for the controlled addition of amino acids in the desired sequence .

Action Environment

The action of Fmoc-Trp-OPfp is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction environment, including factors such as temperature, pH, and solvent, can influence the efficiency of the Fmoc protection and deprotection processes .

Safety and Hazards

“Fmoc-Trp-OPfp” can cause skin irritation . Safety measures include washing the skin thoroughly after handling and wearing protective gloves .

Future Directions

The use of “Fmoc-Trp-OPfp” and similar compounds in peptide synthesis is a well-established field with ongoing research. Future directions could involve the development of new protective groups and linkers, as well as the exploration of greener synthesis methods . Additionally, the self-assembly of Fmoc protected single amino acids has attracted interest due to their ease of synthesis and potential applications as functional materials .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGTAYCHANVFY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21F5N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451533
Record name Fmoc-Trp-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Trp-OPfp

CAS RN

86069-87-6
Record name Fmoc-Trp-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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